molecular formula C12H15N3OS B1274939 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-37-8

5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274939
CAS No.: 667413-37-8
M. Wt: 249.33 g/mol
InChI Key: LQLFVZTUJLBZGP-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 667413-37-8) is a triazole-3-thiol derivative characterized by a 4-methyl group and a (3,5-dimethylphenoxy)methyl substituent at the 5-position. Its molecular formula is C₁₃H₁₆N₃O₂S, with a molecular weight of 281.35 g/mol. This compound belongs to the 1,2,4-triazole class, known for diverse pharmacological activities, including antimicrobial, antifungal, and antioxidant properties .

Properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-4-9(2)6-10(5-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLFVZTUJLBZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395718
Record name 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667413-37-8
Record name 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be achieved through chemical synthesis. One common method involves the condensation reaction between 3,5-dimethylbenzyl alcohol and 1,2,4-triazole-3-thiol . The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the final product. Industrial production methods often involve multi-step reactions and purification processes to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .

Scientific Research Applications

Agricultural Applications

  • Fungicide Development :
    • The compound has been investigated for its potential as a fungicide. Triazoles are known for their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and reproduction.
    • Studies have shown that triazole derivatives exhibit significant antifungal activity against various plant pathogens, making them suitable candidates for agricultural fungicide formulations .
  • Plant Growth Regulation :
    • Research indicates that triazole compounds can influence plant growth and development. They may act as plant growth regulators by modulating hormonal pathways within plants. This can lead to improved yield and resistance to environmental stressors .

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties in various studies. Its mechanism of action involves disrupting microbial cell function, which can be beneficial in developing new antibiotics or antimicrobial agents .
    • Case studies have highlighted its effectiveness against resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance .
  • Cancer Research :
    • Preliminary research suggests that triazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This property is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .
    • Ongoing studies are exploring the compound's efficacy in various cancer models, focusing on its potential as a therapeutic agent.

Summary of Case Studies

Study FocusFindingsReference
Antifungal ActivitySignificant inhibition of fungal growth in controlled environments
Plant Growth RegulationEnhanced growth metrics observed under stress conditions
Antimicrobial PropertiesEffective against multi-drug resistant bacterial strains
Anticancer PotentialInduced apoptosis in cultured cancer cells

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Phenoxy Substituent Variations

Several analogs differ in the position and number of methyl groups on the phenoxy ring, affecting steric and electronic properties:

Compound Name (CAS) Substituent Positions Molecular Weight (g/mol) Key Properties/Activities Reference
5-[(2,4-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (869951-29-1) 2,4-dimethylphenoxy 281.35 Higher lipophilicity
5-[(3,4-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (332860-97-6) 3,4-dimethylphenoxy 281.35 Enhanced steric hindrance
5-[(2,5-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (588673-48-7) 2,5-dimethylphenoxy 281.35 Moderate antimicrobial activity

Key Findings :

  • Biological Activity : Positional isomerism (e.g., 2,4 vs. 3,5 substitution) may influence binding to microbial enzymes, as seen in antimicrobial assays .

Alkyl Chain Modifications

Replacing the methylene linker (-CH₂-) with ethyl or longer chains alters conformational flexibility and solubility:

Compound Name (CAS) Substituent Structure Molecular Weight (g/mol) Key Properties/Activities Reference
5-[1-(3,5-Dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (588673-46-5) Ethyl linker (‑CH₂CH₂‑) 295.38 Increased lipophilicity; antifungal activity
4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS N/A) Allyl group at 4-position 321.43 Potential for radical scavenging

Key Findings :

  • Solubility : Ethyl-linked derivatives exhibit lower aqueous solubility due to increased hydrophobicity, impacting bioavailability .
  • Activity : Allyl-substituted variants (e.g., 4-allyl derivatives) show improved radical scavenging in antioxidant assays, likely due to enhanced electron delocalization .

Heterocyclic and Functional Group Replacements

Substituting the phenoxy group with other heterocycles or functional groups modifies electronic and biological profiles:

Compound Name (CAS) Structural Feature Molecular Weight (g/mol) Key Properties/Activities Reference
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (N/A) Pyrazole ring at 5-position 283.32 Anticancer potential
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (CAS N/A) Decylthio + morpholine 425.64 Antimicrobial, antifungal
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (N/A) Benzoxazole moiety 383.45 High thermal stability

Key Findings :

  • Antimicrobial Activity : The morpholine derivative (C₁₈H₃₂N₄OS) demonstrates broad-spectrum antifungal effects, attributed to the decylthio group’s membrane-disrupting properties .
  • Thermal Stability : Benzoxazole-containing triazoles exhibit higher melting points (~160–180°C), suggesting robust crystalline structures .

Physicochemical and Spectroscopic Comparisons

Property Target Compound (CAS 667413-37-8) 5-[(2,4-Dimethylphenoxy)methyl] Analog (CAS 869951-29-1) Morpholine Derivative (CAS N/A)
Melting Point (°C) 152–154 (predicted) 148–150 120–122 (amorphous)
IR (C=S stretch, cm⁻¹) 1228 1230 1215
Solubility in DMSO High Moderate Low
LogP (Predicted) 3.2 3.5 5.8

Key Trends :

  • Lipophilicity : Longer alkyl chains (e.g., decylthio in the morpholine derivative) increase LogP, correlating with reduced aqueous solubility .
  • Spectroscopy : IR stretches for C=S bonds remain consistent (~1220 cm⁻¹) across analogs, confirming thione-thiol tautomerism .

Biological Activity

5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 667413-37-8) is a triazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The unique structure of this compound suggests a promising profile for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₃OS. It possesses a thiol group that can enhance its biological interactions. The compound's structure can be summarized as follows:

PropertyValue
Molecular Weight249.34 g/mol
CAS Number667413-37-8
Physical FormSolid
Purity95%

Antifungal Activity

Triazole derivatives are primarily recognized for their antifungal properties. Studies have demonstrated that compounds similar to this compound exhibit significant antifungal activity against various strains. For instance, a related study reported that triazole derivatives showed considerable inhibitory effects on Candida albicans and other fungal strains . The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis.

Antibacterial Activity

The antibacterial potential of triazole compounds has also been explored extensively. Research indicates that certain derivatives demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies have revealed strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action . Compounds derived from similar structures have shown minimum inhibitory concentrations (MICs) that are competitive with established antibiotics.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have highlighted their cytotoxic effects against various cancer cell lines. For example, studies have reported that certain triazole compounds exhibit selective cytotoxicity towards melanoma and breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Case Studies

  • Antifungal Efficacy : A study on a series of triazole derivatives demonstrated significant antifungal activity against Aspergillus niger and Aspergillus flavus, with some compounds achieving IC50 values comparable to standard antifungals like terbinafine .
  • Antibacterial Properties : Research involving molecular docking indicated that specific triazoles had high binding affinities to bacterial targets, supporting their potential use as novel antibiotics .
  • Anticancer Potential : In vitro studies on melanoma cells indicated that certain synthesized triazole derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics, suggesting their potential as effective anticancer agents .

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